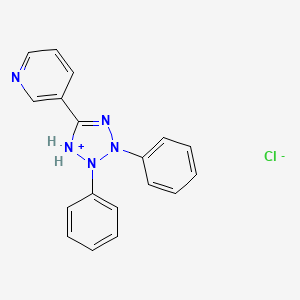
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring fused with phenyl and pyridine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then treated with sodium azide and a suitable acid to yield the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced forms of the original compound. These products can be further utilized in different applications depending on their chemical properties .
科学研究应用
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
- 2,3-Diphenyl-2H-tetrazolium chloride
- 3-Phenyl-5-(pyridin-3-yl)-2H-tetrazole
- 2,3-Diphenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
Compared to similar compounds, 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties
属性
CAS 编号 |
64608-32-8 |
|---|---|
分子式 |
C18H16ClN5 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
3-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)pyridine;chloride |
InChI |
InChI=1S/C18H15N5.ClH/c1-3-9-16(10-4-1)22-20-18(15-8-7-13-19-14-15)21-23(22)17-11-5-2-6-12-17;/h1-14H,(H,20,21);1H |
InChI 键 |
ZYZOFMMBDLOKMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CN=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
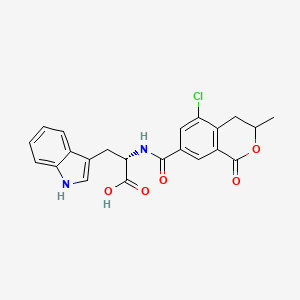
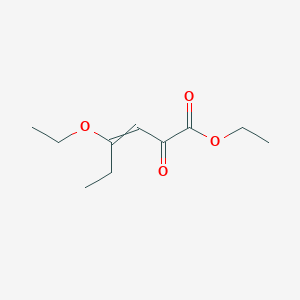
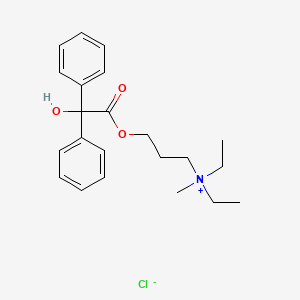

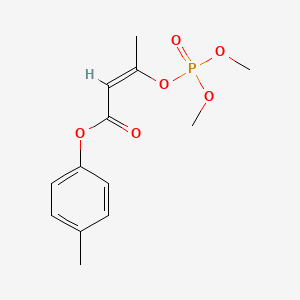
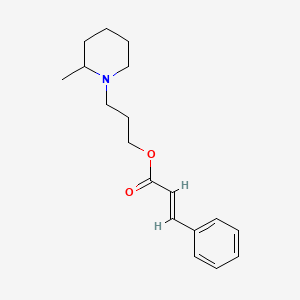


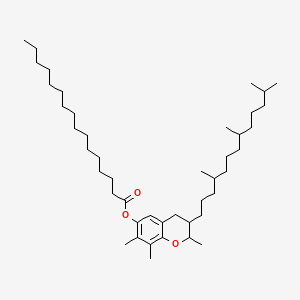

![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

